BenchChemオンラインストアへようこそ!

Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate

Chiral resolution Diastereomer differentiation Asymmetric synthesis

Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate (CAS 2361919-90-4) is a chiral, orthogonally protected azepane derivative with the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.4 g/mol. The compound features a seven-membered saturated nitrogen heterocycle (azepane) bearing a Boc-protected ring nitrogen, a free primary amine at the C4 position, and a phenyl substituent at C5, both in the defined (4R,5R) configuration.

Molecular Formula C17H26N2O2
Molecular Weight 290.407
CAS No. 2361919-90-4
Cat. No. B2749304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate
CAS2361919-90-4
Molecular FormulaC17H26N2O2
Molecular Weight290.407
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(CC1)N)C2=CC=CC=C2
InChIInChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(15(18)10-12-19)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3/t14-,15-/m1/s1
InChIKeyGZWHYSSQCWEGCN-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate (CAS 2361919-90-4): A Defined Chiral Azepane Building Block for Medicinal Chemistry


Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate (CAS 2361919-90-4) is a chiral, orthogonally protected azepane derivative with the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.4 g/mol [1]. The compound features a seven-membered saturated nitrogen heterocycle (azepane) bearing a Boc-protected ring nitrogen, a free primary amine at the C4 position, and a phenyl substituent at C5, both in the defined (4R,5R) configuration [1]. It belongs to a class of azepane-based scaffolds that are increasingly recognized in drug discovery, with over 20 FDA-approved drugs containing the azepane substructure [2]. This compound serves primarily as a versatile chiral intermediate for the synthesis of biologically active molecules, peptidomimetics, and small-molecule therapeutics .

Why Generic Substitution of Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate Fails: The Critical Role of Defined Stereochemistry and Ring Architecture


Substituting this compound with a racemic mixture (CAS 1701917-56-7), the (4R,5S) diastereomer (CAS 2361923-21-7), or a piperidine analog introduces uncontrolled variables that undermine downstream stereochemical integrity and SAR interpretation. The (4R,5R) trans configuration dictates a specific spatial orientation of the C4-amino and C5-phenyl groups that cannot be replicated by the cis (4R,5S) diastereomer [1]. Furthermore, the seven-membered azepane ring provides greater conformational flexibility compared to six-membered piperidine analogs, which can be decisive for target binding and bioactivity . The Boc protecting group on the ring nitrogen enables orthogonal deprotection strategies that are essential for stepwise functionalization in multi-step syntheses, a feature absent in the fully deprotected amine analog (CAS 2679940-76-0) [2]. Without defined stereochemistry, ring architecture, and orthogonal protection, any SAR data generated becomes ambiguous and non-reproducible, wasting costly screening resources.

Quantitative Differentiation Evidence for Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate (CAS 2361919-90-4) vs. Closest Analogs


Stereochemical Configuration: (4R,5R) trans vs. (4R,5S) cis Diastereomer

The (4R,5R) configuration places the C4-amino and C5-phenyl substituents in a trans-diaxial-like orientation on the azepane ring, whereas the (4R,5S) diastereomer (CAS 2361923-21-7) positions these groups in a cis relationship [1]. This stereochemical difference results in distinct spatial vectors for the two pharmacophoric elements (amine and phenyl), which directly impacts molecular recognition by chiral biological targets such as enzymes and receptors [2].

Chiral resolution Diastereomer differentiation Asymmetric synthesis

Ring Size: Seven-Membered Azepane vs. Six-Membered Piperidine Scaffold

The seven-membered azepane ring in the target compound provides greater conformational flexibility compared to six-membered piperidine analogs. This increased flexibility allows the azepane scaffold to access a broader range of low-energy conformations, which can be critical for optimizing binding to biological targets with complex or shallow active sites . Azepane derivatives of iminosugars have demonstrated superior glycosidase inhibition compared to their piperidine counterparts, attributed to this enhanced conformational adaptability .

Conformational flexibility Ring size comparison Scaffold hopping

Orthogonal Protection: N-Boc Azepane with Free C4-Amine vs. Fully Deprotected Analog

The target compound presents a differentiated protection profile: the ring nitrogen is protected as a tert-butyl carbamate (Boc), while the C4 position bears a free primary amine [1]. This contrasts with the fully deprotected analog rac-(4R,5R)-5-phenylazepan-4-amine (CAS 2679940-76-0, MW: 190.28) , where both amines are unprotected. The Boc group on the ring nitrogen enables chemoselective functionalization at the C4-amine without competing reaction at the ring nitrogen [2]. Boc can be removed under mild acidic conditions (TFA or HCl/dioxane) while leaving other protecting groups intact, a cornerstone of orthogonal synthetic strategy [2].

Orthogonal protection Solid-phase synthesis Chemoselective functionalization

Physicochemical Property Profile: Computed Drug-Likeness Parameters vs. Piperidine and Racemic Analogs

The computed physicochemical properties of the target compound position it within favorable drug-like chemical space. The (4R,5S) diastereomer (CAS 2361923-21-7) shares identical molecular formula and computed bulk properties (XLogP3: 2.5, TPSA: 55.6 Ų) [1], but the stereochemical difference means these identical computed properties mask distinct 3D pharmacophore presentations. Compared to the fully deprotected analog (MW: 190.28), the Boc group contributes ~100 Da to molecular weight and modulates lipophilicity, which is relevant for membrane permeability considerations .

Drug-likeness Physicochemical properties ADME prediction

Azepane Scaffold Prevalence in Approved Drugs: Class-Level Validation for Procurement Prioritization

The azepane scaffold is a validated pharmacophoric element in approved therapeutics. Over 20 azepane-based drugs have received FDA approval, spanning therapeutic areas including diabetes (Tolazamide), allergy (Azelastine), and CNS disorders [1]. Recent reviews highlight the scaffold's versatility, with applications in anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial drug discovery [2]. In 2024, a study on azepane-containing PTPN2/PTPN1 inhibitors demonstrated nanomolar potency and in vivo antitumor efficacy, underscoring the scaffold's continued relevance in immuno-oncology [3].

FDA-approved drugs Azepane pharmacophore Drug repositioning

Optimal Application Scenarios for Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Peptidomimetics Requiring Defined trans-Azepane Geometry

The (4R,5R) trans configuration provides a defined dihedral angle between the C4-amine and C5-phenyl substituents, which is essential for constructing β-turn mimetics and conformationally constrained peptide analogs. The rigid trans-azepane scaffold can enforce specific backbone dihedral angles (φ, ψ) that mimic natural β-turns, while the phenyl group provides a hydrophobic anchoring point for protein-protein interaction surfaces . The orthogonal Boc protection allows sequential introduction of amino acid residues at the C4-amine without affecting the ring nitrogen, enabling efficient solid-phase or solution-phase peptide coupling [1].

Kinase Inhibitor Fragment Library Design Targeting ATP-Binding Pockets

The azepane scaffold is a validated kinase inhibitor motif, as demonstrated by the natural product (-)-balanol, an ATP-competitive protein kinase inhibitor . The target compound's free C4-amine serves as a vector for attaching heteroaromatic hinge-binding motifs, while the phenyl group can probe the hydrophobic back pocket or solvent-exposed regions. The seven-membered ring's conformational flexibility may allow the inhibitor to adapt to different kinase conformations (DFG-in vs. DFG-out), a feature less accessible to piperidine-based inhibitors . The (4R,5R) stereochemistry ensures a consistent vector presentation across library members, critical for meaningful SAR analysis [2].

CNS Drug Discovery Programs Requiring Balanced Permeability and Solubility

With a computed XLogP3 of approximately 2.5 and TPSA of 55.6 Ų, the target compound resides within favorable CNS drug-like chemical space . The azepane scaffold is present in several CNS-active drugs and candidates targeting histamine H3 receptors, serotonin receptors, and monoamine transporters [1]. The Boc group provides a handle for late-stage N-dealkylation or N-functionalization to fine-tune basicity (pKa of azepane NH ~10–11 when deprotected), which directly impacts CNS penetration and lysosomal trapping [1]. The defined (4R,5R) stereochemistry eliminates the ambiguity of racemic mixtures in receptor binding studies.

Probing Structure-Activity Relationships of ERAP Aminopeptidase Inhibitors

Azepane-containing compounds have been explored as inhibitors of endoplasmic reticulum aminopeptidases (ERAP1 and ERAP2), which are emerging targets for cancer immunotherapy . The target compound provides a scaffold for introducing zinc-binding groups at the C4-amine position while using the C5-phenyl group to probe the S1 pocket of the enzyme. The (4R,5R) trans configuration may present the phenyl group in an orientation complementary to the ERAP active site architecture, a hypothesis testable through systematic comparison with the (4R,5S) cis diastereomer [1]. The Boc group can be retained for cellular permeability or removed to expose a secondary amine for additional interactions.

Quote Request

Request a Quote for Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.